molecular formula C22H23N3OS B14877416 N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B14877416
M. Wt: 377.5 g/mol
InChI Key: AEUKMAXTLWFOKJ-UHFFFAOYSA-N
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Description

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1’-biphenyl]-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a thieno[3,4-c]pyrazole ring system, which is fused with a biphenyl moiety. The tert-butyl group attached to the pyrazole ring adds steric hindrance, which can influence the compound’s reactivity and stability.

Properties

Molecular Formula

C22H23N3OS

Molecular Weight

377.5 g/mol

IUPAC Name

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbenzamide

InChI

InChI=1S/C22H23N3OS/c1-22(2,3)25-20(18-13-27-14-19(18)24-25)23-21(26)17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-12H,13-14H2,1-3H3,(H,23,26)

InChI Key

AEUKMAXTLWFOKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1’-biphenyl]-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thieno[3,4-c]pyrazole ring: This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminothiophenol and α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the tert-butyl group: This step involves the alkylation of the pyrazole ring using tert-butyl halides in the presence of a strong base like sodium hydride.

    Coupling with biphenyl carboxylic acid: The final step involves the coupling of the thieno[3,4-c]pyrazole intermediate with biphenyl-4-carboxylic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce certain functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the biphenyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1’-biphenyl]-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the thieno[3,4-c]pyrazole ring system allows for specific interactions with biological macromolecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-tert-butyl-1H-pyrazol-5-yl)-N’-(4-chloro-3-(pyridin-3-yloxy)phenyl)urea
  • N-(4-tert-butyl-thiazol-2-yl)-4-fluoro-benzamide

Uniqueness

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1’-biphenyl]-4-carboxamide is unique due to its specific ring system and the presence of both the thieno[3,4-c]pyrazole and biphenyl moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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